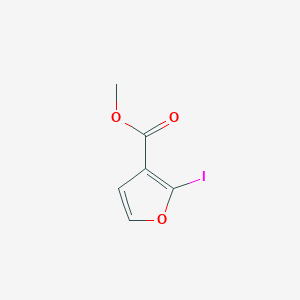

Methyl2-iodofuran-3-carboxylate

Description

Contextualization of Furan (B31954) Scaffolds in Modern Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic synthesis. acs.orgnumberanalytics.com Its derivatives are not only integral components of numerous natural products and pharmaceuticals but also serve as adaptable synthons for creating a wide range of molecular structures. numberanalytics.comresearchgate.netstudysmarter.co.uk

The furan moiety is a recurring motif in a multitude of natural products exhibiting a broad spectrum of biological activities. researchgate.netnih.gov These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. researchgate.netijabbr.com For instance, furan-containing natural products have shown promise in treating diseases such as cancer, as well as bacterial and fungal infections. researchgate.netnih.gov The antibiotic furazolidone, which contains a furan ring, is a testament to the pharmacological importance of this scaffold. numberanalytics.com The diverse bioactivities of these natural products inspire the design and synthesis of new, potent drug candidates. nih.govijabbr.com

Examples of Bioactive Furan-Containing Natural Products:

| Natural Product | Biological Activity |

| Plakorsin D | Anticancer |

| Wortmannin | Anticancer |

| Tournefolin C | Various |

| Rosefuran | Fragrance |

| Flufuran | Antifungal |

This table highlights a selection of natural products containing a furan ring and their associated biological activities, demonstrating the therapeutic potential of this heterocyclic scaffold. researchgate.netnih.gov

The utility of furan derivatives extends far beyond their presence in bioactive molecules. They are highly valued as versatile intermediates in synthetic organic chemistry. acs.orgnumberanalytics.com The furan ring can be viewed as a latent 1,4-dicarbonyl compound, accessible through hydrolytic ring-opening. acs.org This reactivity, coupled with its ability to participate in various cycloaddition reactions, such as the Diels-Alder reaction, makes it a powerful tool for constructing complex carbocyclic and heterocyclic systems. acs.org Furthermore, the furan scaffold can be readily functionalized, allowing for the introduction of diverse substituents and the elaboration into more complex molecular frameworks. numberanalytics.comstudysmarter.co.uk This adaptability has led to their use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and resins. numberanalytics.comstudysmarter.co.uk

Strategic Importance of Halogenated Furans as Synthetic Intermediates

Among the various classes of furan derivatives, halogenated furans, particularly iodo-substituted furans, hold a special place as synthetic intermediates. acs.org The introduction of a halogen atom onto the furan ring significantly alters its reactivity, opening up new avenues for chemical transformations.

Iodo-substituted furans exhibit a unique reactivity profile that makes them highly valuable in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to a variety of reactions. This characteristic allows for the selective functionalization of the furan ring at the position of iodination. Iodo-furans can readily participate in a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com This reactivity is crucial for the construction of complex molecules with diverse functionalities.

The iodo group in iodo-substituted furans serves as an excellent leaving group, making these compounds ideal precursors for a wide array of functionalizations. acs.org Beyond the aforementioned cross-coupling reactions, the iodine atom can be displaced by various nucleophiles, leading to the introduction of a wide range of functional groups. This versatility allows synthetic chemists to tailor the properties of the furan-containing molecule for specific applications, such as tuning the electronic properties of a material or optimizing the pharmacological profile of a drug candidate. ijabbr.com The ability to easily convert the iodo group into other functionalities is a key reason for the strategic importance of iodo-furans in multistep syntheses.

Research Trajectories of Methyl 2-iodofuran-3-carboxylate within Contemporary Organic Chemistry

Within the family of iodo-substituted furans, Methyl 2-iodofuran-3-carboxylate has emerged as a particularly interesting and valuable compound. Its structure combines the reactive iodo-furan motif with a carboxylate group, offering multiple points for chemical modification. Current research is actively exploring its potential in several key areas.

One major trajectory involves its use as a key building block in the synthesis of highly substituted and complex furan-containing molecules. The presence of both the iodo and the ester functionalities allows for sequential and regioselective reactions. For example, the iodo group can be utilized for a cross-coupling reaction to introduce a new substituent at the 2-position, while the ester group can be subsequently modified through hydrolysis, amidation, or reduction. This orthogonal reactivity is highly desirable in the synthesis of complex targets.

Another significant area of research focuses on the application of Methyl 2-iodofuran-3-carboxylate in the synthesis of biologically active compounds. The furan-3-carboxylate substructure is found in some natural products and pharmaceuticals, and the ability to introduce diverse groups at the 2-position via the iodo-intermediate provides a powerful strategy for creating libraries of novel compounds for biological screening. Researchers are investigating the synthesis of derivatives of Methyl 2-iodofuran-3-carboxylate as potential inhibitors of various enzymes or as ligands for specific receptors.

Furthermore, the unique electronic properties of the iodo-furan system make this compound and its derivatives of interest in materials science. The ability to systematically modify the structure through reactions at the iodo and ester positions allows for the fine-tuning of properties such as fluorescence, conductivity, and liquid crystal behavior.

In essence, the research on Methyl 2-iodofuran-3-carboxylate is driven by its potential to serve as a versatile and powerful tool in the hands of organic chemists, enabling the efficient construction of a wide range of functional molecules for diverse applications in medicine, agriculture, and materials science. The continued exploration of its reactivity and synthetic applications is expected to lead to the discovery of new and valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5IO3 |

|---|---|

Molecular Weight |

252.01 g/mol |

IUPAC Name |

methyl 2-iodofuran-3-carboxylate |

InChI |

InChI=1S/C6H5IO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |

InChI Key |

ASJURHLYPROBFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Iodofuran 3 Carboxylate

De Novo Synthesis Approaches to the Furan (B31954) Ring System Incorporating Iodination

The de novo synthesis of the furan core offers a powerful strategy for accessing highly substituted derivatives from acyclic precursors. researchgate.netnih.gov These methods build the heterocyclic ring from the ground up, allowing for the strategic placement of functional groups, including the critical iodo and carboxylate moieties.

Cyclization Reactions for Furan Annulation

Cyclization reactions represent a major class of furan synthesis. organic-chemistry.orgvhu.edu.vn These transformations typically involve the intramolecular reaction of a suitably functionalized acyclic starting material to form the five-membered ring. When combined with an iodinating agent, these reactions provide a direct route to iodinated furans.

The reaction of acyclic precursors containing alkene or alkyne functionalities with an electrophilic iodine source is a prominent method for constructing iodinated heterocycles. researchgate.net This process, often termed iodocyclization, is a powerful tool for furan synthesis.

One notable strategy involves the NIS-triggered 5-endo-dig electrophilic cyclization of 1,4-disubstituted but-3-yn-1-ones, which yields 2,5-disubstituted 3-iodofurans with excellent regiocontrol and in high yields (81-94%). researchgate.net Although this specific example leads to a 3-iodofuran, the underlying principle of using an alkyne precursor and an electrophilic iodine source is highly relevant. By carefully designing the alkyne-containing starting material, such as an appropriate β-ketoester with a terminal alkyne, this methodology can be adapted for the synthesis of 2-iodofuran (B1589784) derivatives.

Another relevant approach is the iodocyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds. These reactions, induced by iodine, lead to the formation of 5-iodoalkyl-4,5-dihydrofurans, which can be subsequently converted to the aromatic furan. vhu.edu.vn The reaction of γ-hydroxy-α,β-acetylenic esters with iodine can also be used to prepare iodinated alkenoic esters, which are precursors that can potentially cyclize to form iodo-substituted furanones or furans. organic-chemistry.org

A general and mild method for synthesizing 2,5-disubstituted 3-iodofurans involves a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization. This two-step process first creates a conjugated enyne acetate (B1210297) intermediate, which then undergoes cyclization in the presence of an iodine source to form the iodinated furan ring. researchgate.net

The following table summarizes representative electrophilic cyclization strategies pertinent to the formation of iodinated furans.

| Starting Material Type | Electrophile/Catalyst | Product Type | Yield (%) | Ref |

| 1,4-disubstituted but-3-yn-1-ones | N-Iodosuccinimide (NIS) | 2,5-disubstituted 3-iodofurans | 81-94 | researchgate.net |

| (Z)-β-bromoenol acetates & terminal alkynes | Pd/Cu, then I₂ | 2,5-disubstituted 3-iodofurans | Good | researchgate.net |

| α-propargyl-β-ketoester | I₂ (15 mol%) | 3-carboxy-2,5-disubstituted furans | Fair to Good | vhu.edu.vn |

| 2-alkenyl 1,3-dicarbonyls | I₂ / NaHCO₃ | 5-iodoalkyl-4,5-dihydrofurans | - | vhu.edu.vn |

| Alkynylated 2-iodoanisoles | I₂ / NaHCO₃ | Diiodo-functionalized benzo[b]furans | 45-99 | unifesp.br |

Transition metals are widely used to catalyze the synthesis of furan rings through the isomerization of functionalized acyclic precursors. researchgate.netresearchgate.net Catalysts based on palladium, gold, iron, and silver have proven effective in promoting the cycloisomerization of substrates like enynols, alkynyl epoxides, and allenyl ketones to yield substituted furans. researchgate.netorganic-chemistry.org

A general and facile synthesis of furans is the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. rsc.org This methodology uses a simple catalytic system and operates under neutral conditions. While the direct incorporation of iodine during the cyclization is not the primary focus of this method, the furan products could potentially undergo subsequent iodination.

More directly relevant is the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This process converts the diols into furan-3-carboxylic esters in a single step through a sequence of heterocyclization, alkoxycarbonylation, and dehydration. nih.gov This method establishes the required carboxylate at the C3 position, creating a direct precursor for subsequent regioselective iodination at the C2 position.

Gold and silver catalysts are also effective in the cycloisomerization of allenones and allenylcarbinols into furans. researchgate.net For instance, Ag(I) can catalyze the isomerization of allenones to furans, and Au(I) has been used for the cyclization of 2-alkynylallyl alcohols. researchgate.net The compatibility of these catalytic systems with iodine sources or the subsequent functionalization of the resulting furans are key considerations for their application in synthesizing the target molecule.

| Catalyst System | Precursor Type | Product Type | Ref |

| PdI₂/KI | 3-yne-1,2-diols | Furan-3-carboxylic esters | nih.gov |

| K₂PdI₄ | (Z)-2-en-4-yn-1-ols | Substituted furans | rsc.org |

| Au(I) or Ag(I) | 2-alkynylallyl alcohols, allenones | Substituted furans | researchgate.net |

| FeCl₃ | 1,3-dicarbonyl compounds | Tetrasubstituted furans | vhu.edu.vn |

Multicomponent Reactions for Substituted Furan Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of highly substituted furans.

For instance, a novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines has been described, demonstrating the power of MCRs to rapidly build fused furan ring systems. nih.gov While this specific example leads to a fused system, the underlying principles can be adapted. A hypothetical MCR for Methyl 2-iodofuran-3-carboxylate could involve the reaction of an alkyne, an iodinating species, and a carbonyl compound that provides the ester functionality. The development of such a specific MCR would represent a highly convergent approach to the target molecule.

Functionalization of Pre-existing Furan Derivatives for Iodine Introduction

An alternative and often more direct strategy for the synthesis of Methyl 2-iodofuran-3-carboxylate is the functionalization of a pre-formed furan ring. organic-chemistry.org This approach begins with an accessible precursor, such as methyl furan-3-carboxylate, and introduces the iodine atom at the desired position through a regioselective chemical reaction.

Regioselective Iodination Protocols

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the position of substitution is strongly influenced by the electronic nature of substituents already present on the ring. The ester group at the C3 position of methyl furan-3-carboxylate is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles. Generally, electrophilic substitution on a furan ring occurs preferentially at the C2 and C5 positions.

A highly effective and mild method for the iodination of electron-rich aromatic compounds utilizes N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). organic-chemistry.orgpsu.edu This combination generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, in situ. psu.edu This reagent can iodinate activated aromatic compounds at room temperature with short reaction times. psu.edu Given that the furan ring is considered activated, this method is a prime candidate for the synthesis of Methyl 2-iodofuran-3-carboxylate. The C3-ester group would be expected to direct the incoming iodine electrophile to the adjacent C2 position.

The reaction conditions for NIS-mediated iodination can be fine-tuned. For example, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated with NIS and catalytic TFA with excellent yields. organic-chemistry.org For deactivated aromatic systems, stronger activating conditions, such as using NIS in combination with trifluoromethanesulfonic acid or BF₃-H₂O, may be required. organic-chemistry.org

The following table presents data on the iodination of aromatic systems using NIS, which is applicable to the regioselective iodination of a furan-3-carboxylate precursor.

| Substrate Type | Reagents | Key Features | Ref |

| Activated aromatics (e.g., anisoles) | NIS, cat. CF₃COOH | Room temperature, short reaction times, high yields, para-selective | psu.edu |

| Deactivated aromatics | NIS, BF₃-H₂O or TfOH | Allows halogenation of less reactive rings | organic-chemistry.org |

| Arenes | NIS, Iron(III) triflimide | Mild conditions, efficient iodination | organic-chemistry.org |

| Anisoles, anilines, phenols | NIS, Silver(I) triflimide | Mild, rapid, suitable for late-stage iodination | organic-chemistry.org |

Direct Electrophilic Iodination of Furan Carboxylates

Direct electrophilic iodination is a fundamental method for introducing iodine onto aromatic rings. For furan carboxylates, this reaction typically involves treating the furan derivative with an iodinating agent. ic.ac.uk Common iodinating agents include molecular iodine (I₂) and iodine monochloride (ICl). ic.ac.uk The reactivity of the furan ring, which is considered an electron-rich heterocycle, facilitates this substitution. However, furan itself can react vigorously with halogens, leading to polysubstituted products or even ring-opening. pharmaguideline.com The presence of an electron-withdrawing group like a methyl carboxylate at the 3-position deactivates the ring, making the reaction more controllable and directing the incoming electrophile.

The reaction is often carried out in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. Zeolites have also been explored as catalysts to promote the direct iodination of furan derivatives, offering a method for reaction control. ic.ac.uk

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodo-substituted furans. youtube.com This method involves the conversion of a bromo- or chloro-substituted furan carboxylate into its iodo counterpart. The reaction is typically carried out using an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. youtube.com The success of this equilibrium-driven reaction often relies on the precipitation of the less soluble sodium chloride or bromide from the reaction mixture, thereby driving the reaction to completion. This method is particularly useful for preparing iodoalkanes and can be adapted for the synthesis of iodoarenes, including iodofurans. youtube.com

Directed Ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govwikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which is typically a Lewis basic functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of furan-3-carboxylates, the carboxylate group can act as a DMG. Treatment with a strong base, such as n-butyllithium, can lead to the selective deprotonation at the C-2 position. iust.ac.ir The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine, to introduce the iodine atom specifically at the 2-position, yielding Methyl 2-iodofuran-3-carboxylate. nih.govwikipedia.org This method offers high regioselectivity that might be difficult to achieve through direct electrophilic substitution. wikipedia.org

| Synthetic Method | Key Reagents | General Principle |

| Direct Electrophilic Iodination | I₂, ICl, Oxidizing agents, Zeolites | Direct substitution of a hydrogen atom on the furan ring with an iodine atom. |

| Halogen Exchange | NaI, Acetone | Substitution of a bromine or chlorine atom with an iodine atom. |

| Directed Ortho-Metalation | n-Butyllithium, I₂ | Deprotonation at the position ortho to a directing group, followed by quenching with iodine. |

Catalyst Systems and Reaction Conditions in Synthetic Pathways

The efficiency and selectivity of the synthetic routes to Methyl 2-iodofuran-3-carboxylate are significantly influenced by the choice of catalyst systems and the optimization of reaction parameters.

Role of Transition Metal Catalysts (e.g., Palladium, Copper) in Iodination

Transition metal catalysts, particularly those based on palladium and copper, play a crucial role in modern organic synthesis, including the formation of carbon-iodine bonds.

Palladium catalysts are widely used in cross-coupling reactions and have been investigated for the direct C-H functionalization of heterocycles. mdpi.comnih.gov While more commonly associated with the formation of carbon-carbon and carbon-nitrogen bonds, palladium catalysis can be adapted for C-H iodination. mdpi.comresearchgate.net For instance, palladium-catalyzed reactions can facilitate the coupling of furan derivatives with iodine sources. mdpi.comnih.gov The specific ligand coordinated to the palladium center can significantly influence the catalyst's activity and selectivity. nih.gov

Copper catalysts are also effective for promoting iodination reactions. researchgate.netresearchgate.net Copper-catalyzed methods can offer a cost-effective and efficient alternative to palladium-based systems. researchgate.net These reactions may proceed through various mechanisms, including radical pathways or involving organocopper intermediates. nih.gov Copper(I) salts, in particular, have been shown to catalyze the iodination of aromatic and heteroaromatic compounds. researchgate.net

Optimization of Reaction Parameters for Yield and Regioselectivity

Achieving high yields and precise regioselectivity in the synthesis of Methyl 2-iodofuran-3-carboxylate requires careful optimization of several reaction parameters.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Solvents can influence the solubility of reagents and catalysts, as well as the stability of intermediates. For instance, in palladium-catalyzed reactions, solvents like dioxane have been found to be effective. mdpi.comresearchgate.net In some cases, performing reactions under solvent-free (neat) conditions can lead to improved yields. vhu.edu.vnorganic-chemistry.org

Base: In reactions involving deprotonation steps, such as directed ortho-metalation, the choice and amount of base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or alkyllithiums are often employed. iust.ac.iruwindsor.ca In transition metal-catalyzed reactions, inorganic bases like potassium carbonate (K₂CO₃) are commonly used to facilitate the catalytic cycle. mdpi.comresearchgate.net

Temperature: Reaction temperature is a key parameter that controls the rate of reaction. While higher temperatures can increase reaction speed, they can also lead to the formation of undesired byproducts. Low-temperature conditions are often necessary for reactions involving thermally sensitive intermediates, such as organolithium species. iust.ac.ir

Catalyst and Ligand: In catalyzed reactions, the nature of the catalyst and any associated ligands is paramount. For palladium-catalyzed processes, the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) and the ligand can dramatically affect the outcome. mdpi.comresearchgate.net Similarly, the copper source and any additives are crucial in copper-catalyzed transformations. nih.gov

Reactant Concentration and Stoichiometry: The relative amounts of the starting materials, catalyst, and any additives must be carefully controlled to maximize the yield of the desired product and minimize waste.

| Parameter | Influence on Reaction | Examples |

| Solvent | Affects solubility, reaction rates, and stability of intermediates. | Dioxane, THF, Neat (solvent-free) mdpi.comvhu.edu.vnuwindsor.ca |

| Base | Crucial for deprotonation and facilitating catalytic cycles. | n-Butyllithium, LDA, K₂CO₃ iust.ac.irmdpi.comuwindsor.ca |

| Temperature | Controls reaction rate and can influence selectivity. | -78 °C to 80 °C iust.ac.irmdpi.com |

| Catalyst/Ligand | Determines catalytic activity and selectivity. | Pd(OAc)₂, CuI, various phosphine (B1218219) ligands mdpi.comnih.gov |

Strategic Applications in Complex Molecule Synthesis

Precursor Role in Natural Product Total Synthesis

The furan-3-carboxylate framework is a structural motif found in a variety of natural products. researchgate.net The utility of functionalized furans as starting materials in the total synthesis of complex natural products is well-documented, as they can be elaborated into more complex carbocyclic and heterocyclic systems. rsc.org

The synthesis of furan (B31954) derivatives is of significant interest due to their presence in numerous biologically active compounds. ijabbr.comresearchgate.net The 2-iodofuran (B1589784) moiety within Methyl 2-iodofuran-3-carboxylate is a key functional group for derivatization. Halogenated furans, such as 2,5-disubstituted 3-iodofurans, are readily prepared and can be further elaborated through coupling reactions. organic-chemistry.org This allows for the synthesis of polysubstituted furans which are components of many natural products and pharmaceutical agents. researchgate.net

The iodine atom serves as a linchpin for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This capability allows for the attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups at the C-2 position, generating libraries of novel furan-containing compounds. For instance, the synthesis of 2,3,5-trisubstituted furans can be achieved through Pd-catalyzed tandem reactions involving aryl and heteroaryl bromides, highlighting the utility of functionalized furan precursors. researchgate.net While not involving an iodo-precursor, the principle of elaborating a furan-3-carboxylate core is demonstrated in the synthesis of methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate, a known inhibitor of insulin (B600854) secretion. researchgate.net

Table 1: Representative Derivatization Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure | Significance |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst, Base | 2-Aryl/Heteroaryl-furan-3-carboxylate | Formation of C-C bonds, access to biaryl structures. |

| Stille Coupling | Organostannane | Pd catalyst | 2-Substituted-furan-3-carboxylate | Versatile C-C bond formation. |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-furan-3-carboxylate | Introduction of alkynyl moieties for further cyclization or functionalization. |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-Alkenyl-furan-3-carboxylate | Formation of C-C double bonds. |

The furan ring itself is a latent diene, capable of participating in cycloaddition reactions, most notably the Diels-Alder reaction, to construct polycyclic skeletons. This strategy allows for the transformation of the planar furan core into complex three-dimensional structures. The electron-withdrawing nature of the C-3 carboxylate group in Methyl 2-iodofuran-3-carboxylate influences the reactivity of the furan ring in such transformations.

Furthermore, the furan ring can be a precursor to other heterocyclic or carbocyclic systems through ring-opening and ring-rearrangement strategies. For example, γ-alkynyl ketones, which are related synthons, can undergo cyclization to provide multi-functional furans. researchgate.net The Paal-Knorr synthesis, traditionally used to form furans from 1,4-dicarbonyls, can be conceptually reversed, where the furan acts as a surrogate for a 1,4-dicarbonyl compound after an appropriate ring-opening step. researchgate.net This approach provides a pathway to construct larger ring systems or entirely different heterocyclic cores, which is a key strategy in the synthesis of complex natural products like the lamellarins. chim.it

Building Block for Pharmaceutical Intermediates and Drug Discovery

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents due to its ability to engage with a variety of biological receptors. ijabbr.com Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.org Methyl 2-iodofuran-3-carboxylate serves as a valuable starting material for creating pharmaceutical intermediates and discovering new drug candidates.

Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comresearchgate.net The process often involves strategies like bioisosteric replacement, scaffold hopping, and side-chain modification. patsnap.comarxiv.org

The Methyl 2-iodofuran-3-carboxylate structure provides a furan-3-carboxylate scaffold that is ripe for such optimization. researchgate.netresearchgate.net The C-2 iodo position is a prime site for introducing diversity to probe the structure-activity relationship (SAR). patsnap.com By systematically replacing the iodine with different functional groups via cross-coupling reactions, medicinal chemists can fine-tune the molecule's interaction with its biological target. researchgate.net The ester at C-3 can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, which can alter solubility, cell permeability, and hydrogen bonding capacity. researchgate.net This dual-handle approach allows for extensive scaffold modification to optimize a lead compound's efficacy and safety profile. For example, modifications at metabolically vulnerable sites are a common strategy to improve a drug's stability and half-life. researchgate.net The furan ring itself can be considered a bioisostere of benzene (B151609) or other heterocyclic rings, allowing for scaffold hopping to explore new chemical space. arxiv.org

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules for biological activity. The reactivity of Methyl 2-iodofuran-3-carboxylate makes it an ideal substrate for the synthesis of diverse heterocyclic libraries. mdpi.comresearchgate.net

Using automated parallel synthesis platforms, the C-2 iodo group can be reacted with a large panel of coupling partners (e.g., boronic acids, amines, alcohols) to rapidly generate a library of 2-substituted furan-3-carboxylates. Subsequently, the C-3 ester can be subjected to a second round of diversification, for instance, by creating an array of amides. This combinatorial approach provides exponential growth in the number of unique compounds synthesized. The furan core can also be used as a template to construct other heterocyclic systems. For example, methods have been developed to convert isoxazole (B147169) precursors into highly substituted 4-pyridones, demonstrating how one heterocycle can be rearranged to form another, thereby accessing novel chemical libraries. nih.gov This strategy of leveraging a reactive starting material to build libraries of new molecular architectures is key to identifying novel therapeutic agents. mdpi.comnih.gov

Contribution to Advanced Materials Chemistry

Based on the reviewed literature, there are no significant or well-documented applications of Methyl 2-iodofuran-3-carboxylate specifically in the field of advanced materials chemistry. The research focus for this compound and its close derivatives is overwhelmingly concentrated on its utility in organic synthesis, particularly for life science and pharmaceutical applications. While furan-based polymers and materials exist, they are typically derived from more common furanic compounds like furfural (B47365) or 2,5-bis(hydroxymethyl)furan (BHMF). mdpi.com

Monomer for Polymer Synthesis (e.g., π-conjugated polymers if applicable)

The structure of Methyl 2-iodofuran-3-carboxylate makes it a promising candidate as a monomer for the synthesis of π-conjugated polymers. Furan-containing polymers are of significant interest due to their potential applications in organic electronics, stemming from the electron-rich nature of the furan ring. vhu.edu.vn The iodine atom on the monomer can participate in various polymerization reactions, most notably those based on palladium-catalyzed cross-coupling reactions like Stille, Suzuki, and Heck couplings. These methods are powerful tools for the construction of carbon-carbon bonds, which form the backbone of conjugated polymers. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org

For instance, in a Stille coupling polymerization, the 2-iodofuran monomer could be reacted with a distannyl derivative of another aromatic or heteroaromatic compound. wikipedia.orgnumberanalytics.com Similarly, a Suzuki coupling polymerization would involve the reaction of the iodo-monomer with a diboronic acid or ester derivative. nih.govuwindsor.ca The Heck reaction offers another pathway, where the iodo-monomer could be coupled with a divinyl-substituted comonomer. wikipedia.org The resulting polymers would feature alternating furan-3-carboxylate units and the comonomer, leading to a π-conjugated system. The electronic properties of such polymers, including their band gap and charge transport characteristics, could be tuned by the choice of the comonomer. Furan-based polymers have been shown to exhibit interesting photophysical properties and have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. rsc.orgcore.ac.ukchemrxiv.orgrsc.orgillinois.educhemrxiv.org

Table 1: Potential Cross-Coupling Reactions for Polymerization of Methyl 2-iodofuran-3-carboxylate

| Coupling Reaction | Comonomer Type | Resulting Polymer Linkage | Key Features |

| Stille Coupling | Organostannane (e.g., distannylarene) | Aryl-Furan | Tolerant to a wide range of functional groups. wikipedia.orgnumberanalytics.com |

| Suzuki Coupling | Boronic acid/ester (e.g., arene diboronic acid) | Aryl-Furan | Milder reaction conditions and less toxic reagents. nih.govuwindsor.ca |

| Heck Coupling | Alkene (e.g., divinylarene) | Vinylene-Furan | Forms C-C bonds with unsaturated compounds. wikipedia.org |

This table presents potential polymerization strategies based on established cross-coupling methodologies for iodo-aromatic compounds.

Components in Optoelectronic or Supramolecular Materials (if applicable)

Beyond polymerization, Methyl 2-iodofuran-3-carboxylate can serve as a key building block for the synthesis of discrete molecules intended for use in optoelectronic or supramolecular materials. The ability to introduce a wide variety of functional groups at the 2-position via cross-coupling reactions allows for the systematic tuning of the electronic and photophysical properties of the resulting molecules. vhu.edu.vnnih.gov

For example, coupling with electron-donating or electron-accepting aromatic or heteroaromatic moieties can lead to the formation of donor-acceptor type chromophores. These materials often exhibit interesting charge-transfer characteristics and can be utilized in applications such as non-linear optics, organic photovoltaics, and as fluorescent probes. The ester group at the 3-position can be further functionalized to attach the molecule to surfaces, incorporate it into larger supramolecular assemblies, or to fine-tune its solubility and processing characteristics.

The synthesis of 2,3-disubstituted furans is a known strategy for creating building blocks for functional materials. acs.org The general synthetic accessibility of 2,5-disubstituted 3-iodofurans suggests that similar methodologies could be applied to synthesize precursors for Methyl 2-iodofuran-3-carboxylate. organic-chemistry.org While direct synthesis of Methyl 2-iodofuran-3-carboxylate is not explicitly detailed, iodination of a suitable precursor like methyl furan-3-carboxylate could be a viable route, drawing on established iodination protocols for aromatic systems. vhu.edu.vn

Table 2: Potential Functionalizations of Methyl 2-iodofuran-3-carboxylate for Materials Applications

| Position | Functionalization Reaction | Introduced Moiety | Potential Application |

| 2 (via C-I) | Suzuki Coupling | Aryl/Heteroaryl | Tuning electronic properties for OLEDs/OPVs. nih.govuwindsor.ca |

| 2 (via C-I) | Sonogashira Coupling | Alkynyl | Extending π-conjugation for molecular wires. |

| 3 (via -COOCH3) | Hydrolysis to -COOH | Carboxylic Acid | Anchoring to surfaces, supramolecular assembly. researchgate.net |

| 3 (via -COOCH3) | Amidation to -CONHR | Amide | Modifying solubility and intermolecular interactions. |

This table illustrates potential synthetic modifications and their implications for materials science, based on the known reactivity of the functional groups present in the molecule.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Stereochemical Considerations

Theoretical conformational analysis can be performed by scanning the potential energy surface as a function of the dihedral angle between the furan (B31954) ring and the ester group. Such studies on related aromatic esters have shown that planar or near-planar conformations are often the most stable due to the favorable overlap of π-orbitals, which allows for electron delocalization. For methyl 2-iodofuran-3-carboxylate, two main planar conformers would be expected: one where the carbonyl group of the ester is oriented towards the iodine atom (syn-conformation) and one where it is oriented away (anti-conformation).

The relative stability of these conformers is determined by a balance of steric and electronic effects. Steric hindrance between the bulky iodine atom and the carbonyl oxygen might destabilize the syn-conformation. However, attractive electrostatic interactions, such as a weak intramolecular halogen bond between the iodine and the carbonyl oxygen, could potentially stabilize this arrangement. The barrier to rotation between these conformers is also a critical parameter, as it determines the ease of interconversion at a given temperature. Studies on similar systems, such as 2-methylthiophene, have determined rotational barriers for methyl groups to be in the range of 200-300 cm⁻¹. mdpi.com A similar range might be expected for the methyl ester group in methyl 2-iodofuran-3-carboxylate, although this would be influenced by the specific electronic and steric environment.

The following table provides a hypothetical summary of the conformational analysis of methyl 2-iodofuran-3-carboxylate, based on expectations from related molecules.

| Conformer | Dihedral Angle (I-C2-C3-C=O) | Hypothetical Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Syn-Conformation | ~0° | 0.5 | Potential for steric repulsion and/or weak intramolecular halogen bonding. |

| Anti-Conformation | ~180° | 0.0 | Likely the most stable conformer due to minimized steric hindrance. |

| Transition State | ~90° | ~3-5 | Represents the rotational barrier between the syn and anti conformers. |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentmdpi.comnist.govnih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including furan (B31954) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton.

¹H (proton) and ¹³C NMR spectroscopy are fundamental tools for identifying the electronic environment of hydrogen and carbon atoms within a molecule. In derivatives of methyl 2-iodofuran-3-carboxylate, the chemical shifts (δ) of the furan ring protons and carbons are particularly diagnostic. For instance, in the ¹H NMR spectrum of related furan derivatives, protons on the furan ring typically appear in the aromatic region. researchgate.net The protons of the methyl ester group (COOCH₃) characteristically resonate as a singlet. mdpi.comnih.gov

In ¹³C NMR spectra, the carbonyl carbon of the ester group is readily identified by its downfield chemical shift. mdpi.com The carbons of the furan ring appear at distinct chemical shifts, which are influenced by the substituents. The carbon atom bonded to the iodine (C-I) in iodo-substituted compounds generally shows a chemical shift that is distinct from carbons bonded to hydrogen or other groups. docbrown.infodocbrown.info Analysis of various functionalized products, such as hydroxylated or alkylated derivatives, reveals predictable shifts in the NMR signals corresponding to the modification site. For example, the introduction of a hydroxyl group often results in a broad singlet in the ¹H NMR spectrum. mdpi.comnih.gov

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Methyl Ester (COOCH₃) | 3.79 - 3.94 (s, 3H) | 52.9 - 53.5 | mdpi.comnih.gov |

| Furan Ring Protons | 6.25 - 7.52 (m) | 103.11 - 154.63 | nih.govresearchgate.net |

| Aromatic Protons (in quinoline derivatives) | 7.19 - 8.57 (m) | 102.68 - 148.80 | mdpi.comnih.gov |

| Carbonyl Carbon (Ester C=O) | - | ~166.0 - 168.7 | mdpi.comnih.gov |

| Enolic/Carboxylic OH | 11.10 - 16.44 (s, broad) | - | mdpi.comnih.gov |

While 1D NMR provides information on the types and electronic environments of nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the furan ring or on alkyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of which proton is attached to which carbon. This is invaluable for assigning the signals of the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between protons and carbons. This is critical for piecing together the molecular structure, for example, by connecting the methyl ester protons to the ester carbonyl carbon and the carbonyl carbon to the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and the spatial arrangement of substituents around the furan ring.

These techniques, used in concert, allow for the complete and detailed structural assignment of complex derivatives and reaction intermediates formed from methyl 2-iodofuran-3-carboxylate. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysismdpi.comrsc.orgnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula, providing definitive confirmation of the chemical identity. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated mass for a derivative like methyl 5-(azidomethyl)furan-2-carboxylate ([C₇H₇N₃O₃+Na]⁺) was found to be 204.0380, closely matching the theoretical value and confirming its formula. rsc.org

| Derivative | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Methyl 5-(azidomethyl)furan-2-carboxylate | [M+Na]⁺ | 204.0380 | 204.0379 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identificationmdpi.comnih.govnih.govlibretexts.orglibretexts.orgdocbrown.infodocbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of methyl 2-iodofuran-3-carboxylate and its derivatives is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretch of the ester group. libretexts.orglibretexts.org Other significant absorptions include C-O stretching vibrations from both the ester and the furan ring, C-H stretches of the alkyl and aromatic parts, and the C-I stretch. nih.govdocbrown.infodocbrown.info The presence or absence of specific bands, such as a broad O-H stretch around 3300-3500 cm⁻¹, can confirm the success of reactions like hydrolysis or the introduction of a hydroxyl group. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester (C=O) | Stretch | 1690 - 1760 | libretexts.orglibretexts.org |

| Furan Ring (C-O-C) | Stretch | 1110 - 1258 | nih.gov |

| Aromatic/Furan (C-H) | Stretch | 3000 - 3100 | libretexts.org |

| Alkyl (C-H) | Stretch | 2845 - 2975 | docbrown.infodocbrown.info |

| Alkyl Iodide (C-I) | Stretch | 500 - 600 | docbrown.info |

| Alcohol/Carboxylic Acid (O-H) | Stretch (broad) | ~3300 - 3500 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline derivatives of methyl 2-iodofuran-3-carboxylate. This powerful technique provides unambiguous information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic effects of substituents on the furan ring.

The presence of a bulky iodine atom at the 2-position and a methyl carboxylate group at the 3-position would impose significant steric and electronic influences on the molecule's geometry. The iodine atom, with its large van der Waals radius, would likely influence the crystal packing, potentially leading to halogen bonding or other non-covalent interactions that stabilize the crystal lattice.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic data for related heterocyclic compounds.

Table 1: Representative Crystallographic Data for Heterocyclic Carboxylate Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | 4.0161 | 17.850 | 15.891 | 96.13 | mdpi.com |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Triclinic | P-1 | 7.8907 | 8.2795 | 9.8449 | 102.146 | mdpi.com |

Note: 'a', 'b', and 'c' are the lengths of the crystal axes, and 'β' is the angle for monoclinic systems. The specific values for the brominated tetrahydrofuran (B95107) derivative were not detailed in the abstract.

The determination of the crystal structure of methyl 2-iodofuran-3-carboxylate derivatives would similarly provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions, which are fundamental to understanding their chemical reactivity and physical properties.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies of Derivatives

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within molecules and providing information about conjugation. shu.ac.uk Organic molecules containing chromophores, which are functional groups that absorb UV or visible light, can be analyzed to understand their electronic structure. libretexts.org The furan ring in methyl 2-iodofuran-3-carboxylate and its derivatives acts as a chromophore.

The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary electronic transitions observed in compounds like methyl 2-iodofuran-3-carboxylate are expected to be π → π* and n → π* transitions. youtube.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in unsaturated systems, such as the furan ring, and are characterized by high molar absorptivities. shu.ac.uk

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the furan ring or the carbonyl group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum are sensitive to the substituents on the furan ring. The iodine atom and the methyl carboxylate group in methyl 2-iodofuran-3-carboxylate are expected to influence the electronic transitions:

Iodine Atom: As a halogen, iodine can exert both an inductive (-I) and a resonance (+R) effect. Its lone pairs can participate in conjugation with the furan π-system, which would be expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transition.

Methyl Carboxylate Group: The carbonyl group within the ester is itself a chromophore and its conjugation with the furan ring will also affect the absorption spectrum.

Studies on related substituted furans and other heterocyclic systems demonstrate how substitution patterns alter the UV-Vis absorption profile. For example, extending the conjugated system generally leads to a bathochromic shift and an increase in absorption intensity. fiveable.me While specific UV-Vis data for methyl 2-iodofuran-3-carboxylate is not provided in the search results, the following table illustrates typical absorption ranges for electronic transitions in organic chromophores.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Relevant Electronic Transitions

| Chromophore/System | Electronic Transition | Typical λmax (nm) |

|---|---|---|

| Isolated C=C | π → π* | ~170-190 |

| Conjugated Dienes | π → π* | ~215-250 |

| Furan | π → π* | ~200-215 |

| Carbonyl (C=O) | n → π* | ~270-300 |

The UV-Vis spectrum of a derivative of methyl 2-iodofuran-3-carboxylate would provide valuable information on the extent of conjugation and the electronic environment of the furan ring, which is crucial for predicting its reactivity and potential applications in materials science. vhu.edu.vn

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly central to the development of new synthetic methodologies for furan-based molecules. nih.govrsc.orgrsc.org This paradigm shift involves replacing hazardous reagents and solvents, improving atom economy, and utilizing renewable feedstocks and catalysts. rsc.orgfrontiersin.org

The reliance on heavy metal catalysts in traditional organic synthesis is being challenged by the adoption of biocatalysis and organocatalysis. These approaches offer mild reaction conditions, high selectivity, and reduced environmental impact. frontiersin.org

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. In furan (B31954) chemistry, enzymes like chloroperoxidase, amine transaminases (ATAs), and lipases have been employed for various reactions. acs.orgnih.govnih.gov For instance, chloroperoxidase can catalyze oxygenative ring cleavage of furans, a key step in certain synthetic pathways. acs.org ATAs have been successfully used for the amination of furan-based aldehydes, converting them into valuable furan-derived amines. nih.gov The synthesis of furan-based polyesters has also been achieved through enzymatic polymerization using lipases like Novozyme 435. nih.gov These biocatalytic methods represent a promising green avenue for producing precursors to complex furan structures.

Organocatalysis involves the use of small organic molecules to accelerate reactions. This field has provided novel, metal-free pathways for constructing furan rings. For example, thiazolium salts have been used to catalyze the self-coupling of furfural (B47365) to produce furoin (B1674284) with quantitative yield under solvent-free conditions. nih.gov Another strategy involves the reaction of γ-hydroxyenone with 1-(aryl-ethynyl)-naphthalen-2-ol, catalyzed by p-toluenesulfonic acid (PTSA), to generate furan-embedded styrene (B11656) atropisomers. acs.org The merging of different catalytic modes, such as combining singlet oxygen-induced furan oxidation with organocatalysis, has enabled the one-pot synthesis of complex, enantio-enriched carbocyclic skeletons from simple furan substrates. rsc.org

Table 1: Examples of Organocatalytic Approaches in Furan Chemistry

| Catalyst System | Reactants | Product Type | Key Finding | Reference |

| Thiazolium salt / Et3N | Furfural (FF) | Furoin | Quantitative yield under neat (solvent-free) conditions. | nih.gov |

| p-Toluenesulfonic acid (PTSA) | 1-(Aryl-ethynyl)-naphthalen-2-ol, γ-hydroxyenone | Furan-embedded styrene atropisomers | Reaction proceeds via in situ furan formation with high diastereoselectivity. | acs.org |

| Singlet Oxygen / Organocatalyst | Furan substrates, Enals | Enantio-enriched cyclopentanones | A one-pot cascade reaction combining photooxidation and a double-Michael reaction. | rsc.org |

Moving away from traditional batch processing in organic solvents is a key goal for making chemical synthesis safer and more sustainable. Solvent-free (neat) reactions reduce waste and can sometimes enhance reaction rates. nih.gov

Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers significant advantages over batch synthesis, including superior heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. nih.gov This technology has been successfully applied to the synthesis of furan derivatives. For example, a transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been developed, providing higher yields for certain products compared to sequential batch methods. acs.org Flow chemistry is particularly valuable for handling unstable intermediates or hazardous reagents, such as in the nitration of furfural using acetyl nitrate, which can be generated and used in situ to produce key pharmaceutical building blocks safely and efficiently. researchgate.netnih.gov The application of these methodologies could enable a safer, more scalable, and reproducible synthesis of Methyl 2-iodofuran-3-carboxylate and its derivatives.

Photoredox Catalysis and Electrochemistry in Derivatization

Derivatization, the process of transforming a chemical compound into a related product, is crucial for creating analogues with new properties. libretexts.org Photoredox catalysis and electrochemistry are at the forefront of modern synthetic methods, using light or electricity as traceless reagents to drive chemical reactions.

Visible-light photoredox catalysis harnesses the energy of light to generate radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. nih.govnih.gov This strategy has been widely applied to furan chemistry.

Researchers have developed methods for synthesizing multi-substituted furans and related structures like dihydrofurans using photocatalysis. researchgate.netsioc-journal.cn For instance, a tandem Giese addition/cyclization process between aromatic aldehydes and acrylonitriles can be induced by visible light to form 4,5-dihydrofurans without a transition metal catalyst. sioc-journal.cn In another example, photoredox catalysis facilitates a three-component alkylation of furan-derived boronate complexes with alkyl iodides, providing access to complex chiral heteroaromatic molecules with complete stereospecificity. bris.ac.uk Furthermore, sequential photo-induced reactions can transform readily available furans into more complex heterocyclic structures like 2-pyridones. researchgate.net These visible-light driven methods could be powerful tools for the C-H functionalization or cross-coupling reactions of Methyl 2-iodofuran-3-carboxylate, allowing for precise modifications of the furan ring.

Table 2: Selected Visible-Light Mediated Transformations in Furan Chemistry

| Photocatalyst | Reaction Type | Substrates | Products | Key Feature | Reference |

| Ir(III) complex | Photoredox/Sulfide Dual Catalysis | Carbonyl compounds | Multi-substituted furans | Catalytic indirect reductive quenching cycle enables modular synthesis. | researchgate.net |

| 4CzIPN (organo-photocatalyst) | [4+2] Annulation | 2,3-Dihalo quinones, Phenylbenzofurans | Polycyclic anthracenone-furans | Wavelength-selective agitation allows for an efficient and clean one-pot reaction. | nih.gov |

| Not specified (transition-metal-free) | Tandem Giese addition/cyclization | Aromatic aldehydes, 2-Benzylidenemalononitriles | Multi-substituted 4,5-dihydrofurans | Stereoselective approach to dihydrofurans under photoredox catalysis. | sioc-journal.cn |

| Ir(III) complex | Three-component alkylation | Furan-derived boronate complexes, Alkyl iodides | Chiral furan derivatives | Enantiospecific coupling providing access to complex chiral molecules. | bris.ac.uk |

Organic electrochemistry uses an applied electric potential to drive oxidation and reduction reactions, offering a green alternative to stoichiometric chemical reagents. acs.org This technique has proven effective for the synthesis and conversion of furan derivatives. rsc.org

A notable application is the electrochemical oxidation of biomass-derived furan molecules. For example, 5-hydroxymethylfurfural (B1680220) (HMF) can be efficiently oxidized to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based polymer precursor, using TEMPO-mediated electrocatalysis. acs.orgnih.gov This approach avoids harsh chemical oxidants and operates under ambient conditions. acs.org Electrochemical methods have also been developed for the synthesis of other furan derivatives, such as the oxidative intramolecular cyclization of 2-alkynylphenols to produce selenylbenzo[b]furans under oxidant- and metal-free conditions. frontiersin.orgnih.gov An innovative electrochemical route to FDCA involves the carboxylation of a brominated furfural derivative with CO₂, demonstrating a novel way to utilize C5 feedstocks and CO₂ simultaneously. acs.org These electrochemical strategies highlight potential pathways for both the synthesis of the furan-3-carboxylate core and for subsequent functional group transformations on a molecule like Methyl 2-iodofuran-3-carboxylate.

Integration with Machine Learning for Reaction Prediction and Optimization

In the context of chemical synthesis, AI can assist in several key areas:

Retrosynthetic Planning: AI tools can analyze a target molecule and suggest multiple viable synthetic routes, breaking it down into simpler, commercially available precursors. mdpi.compharmafeatures.com

Forward Reaction Prediction: Given a set of reactants and conditions, ML models can predict the likely products and their yields. pharmafeatures.com

Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for maximizing yield and selectivity, often requiring fewer experiments than traditional methods. mdpi.com

Exploration of Novel Biological Activities of Derived Compounds

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netijabbr.com The strategic functionalization of the furan ring can lead to the development of compounds with enhanced potency and selectivity. While direct studies on the biological activities of derivatives of Methyl 2-iodofuran-3-carboxylate are not extensively documented, the inherent reactivity of the iodo-substituent at the 2-position and the ester group at the 3-position make it a valuable precursor for a diverse range of novel compounds with significant therapeutic potential.

The presence of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the introduction of a wide array of functional groups and molecular scaffolds. This versatility is crucial for generating libraries of novel furan derivatives for biological screening. For instance, the synthesis of furan derivatives incorporating other heterocyclic moieties, such as quinolines, has been explored, with the resulting compounds showing promise as antifungal agents. nih.gov

Research on related furan carboxylate derivatives has demonstrated significant biological potential. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines like HeLa and HepG2, as well as their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netorientjchem.org The introduction of different substituents, such as tryptamine (B22526) and acyl ethers, was found to influence the anticancer activities of these compounds. orientjchem.org This suggests that similar modifications to the Methyl 2-iodofuran-3-carboxylate backbone could yield compounds with interesting pharmacological profiles.

The exploration of novel biological activities for compounds derived from Methyl 2-iodofuran-3-carboxylate is a promising avenue for future research. The focus will likely be on synthesizing new chemical entities and evaluating their efficacy in various biological assays.

Table 1: Examples of Biologically Active Furan Derivatives

| Furan Derivative Type | Biological Activity Investigated | Reference |

| Substituted Furan Carboxylates | Anticancer, Antibacterial | researchgate.netorientjchem.org |

| 2-Heteroarylquinoline-substituted Furans | Antifungal | nih.gov |

| General Furan Derivatives | Antibacterial, Antiviral, Anti-inflammatory, Antitumor | researchgate.net |

| Aryl-substituted Furans | Antibacterial | ijabbr.com |

| Benzofuran (B130515) Derivatives | Antiproliferative, Anticancer | nih.gov |

Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of furan derivatives are often reliant on the development of advanced catalytic systems that offer high selectivity and efficiency. For a substrate like Methyl 2-iodofuran-3-carboxylate , which possesses a reactive iodo-group, transition-metal catalysis plays a pivotal role.

Palladium-catalyzed cross-coupling reactions are particularly relevant. The Negishi cross-coupling, for instance, has been successfully employed in the synthesis of functionalized furans. sci-hub.se This reaction allows for the coupling of organozinc reagents with aryl or vinyl halides, a transformation for which the iodo-group on Methyl 2-iodofuran-3-carboxylate is an excellent handle. Similarly, palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with iodophenols has been used to construct benzofuran derivatives, highlighting the utility of iodo-substituted precursors in forming complex heterocyclic systems. nih.gov

Nickel-catalyzed reactions are also emerging as a powerful tool for the functionalization of furan rings. Efficient catalytic systems based on nickel complexes with N-heterocyclic carbene (NHC) ligands have been developed for the selective C-H alkylation of furancarboxylic acid esters with alkenes. researchgate.net This approach offers a direct method for introducing alkyl chains onto the furan nucleus, providing access to a range of derivatives.

Furthermore, the development of catalytic systems for oxidative carbonylation has enabled the direct synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives using a palladium iodide/potassium iodide system. nih.gov This demonstrates the ongoing innovation in catalytic methods for constructing the furan core itself, which can subsequently be functionalized.

For the selective synthesis of acyl furans, an innovative catalytic pathway involving the cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia catalyst has been reported. rsc.org This gas-phase, continuous-flow process offers a greener alternative to traditional liquid-phase methods.

Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems. This includes the use of earth-abundant metal catalysts, milder reaction conditions, and the application of flow chemistry to improve scalability and safety. For Methyl 2-iodofuran-3-carboxylate , the advancement of catalytic systems that can selectively activate the C-I bond in the presence of other functional groups will be crucial for its efficient transformation into high-value chemical entities.

Table 2: Advanced Catalytic Systems for Furan Synthesis and Functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.